molecular formula C22H27N3O2S B12366652 rac-N-{3-[(2R,4R)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide

rac-N-{3-[(2R,4R)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide

Cat. No.: B12366652
M. Wt: 397.5 g/mol
InChI Key: PCTBZMHJFHFNAH-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of TF-S14 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes the following steps:

    Preparation of Intermediate Compounds: The initial steps involve the synthesis of intermediate compounds through various chemical reactions such as alkylation, acylation, and cyclization.

    Coupling Reaction: The final step involves the coupling of the intermediate compounds to form TF-S14.

Industrial production methods for TF-S14 are not widely documented, but they likely involve scaling up the laboratory synthesis process while ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

TF-S14 undergoes several types of chemical reactions, including:

    Oxidation: TF-S14 can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert TF-S14 into reduced forms with different chemical properties.

    Substitution: TF-S14 can participate in substitution reactions where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various solvents (e.g., dimethyl sulfoxide). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

TF-S14 has a wide range of scientific research applications, including:

Mechanism of Action

TF-S14 exerts its effects by binding to RORγt and inhibiting its activity. This inhibition leads to a reduction in the production of Th17 cell-associated cytokines, including interleukin-17A, interleukin-21, and interleukin-22. The molecular targets of TF-S14 include the RORγt receptor and the pathways involved in Th17 cell differentiation and cytokine production . By blocking these pathways, TF-S14 can modulate the immune response and reduce inflammation .

Comparison with Similar Compounds

TF-S14 is unique in its ability to specifically target RORγt and inhibit its activity. Similar compounds include TF-S1 and TF-S2, which also act as inverse agonists of RORγt but may have different binding affinities and efficacies . Compared to these compounds, TF-S14 has shown promising results in reducing cytokine production and prolonging the survival of skin allografts in sensitized mice . This highlights its potential as a therapeutic agent in the treatment of autoimmune diseases and transplant rejection.

Properties

Molecular Formula

C22H27N3O2S

Molecular Weight

397.5 g/mol

IUPAC Name

N-[3-[(2R,4R)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C22H27N3O2S/c1-14-9-11-25(15(2)12-14)22(27)19-17-7-3-4-8-18(17)28-21(19)24-20(26)16-6-5-10-23-13-16/h5-6,10,13-15H,3-4,7-9,11-12H2,1-2H3,(H,24,26)/t14-,15-/m1/s1

InChI Key

PCTBZMHJFHFNAH-HUUCEWRRSA-N

Isomeric SMILES

C[C@@H]1CCN([C@@H](C1)C)C(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CN=CC=C4

Canonical SMILES

CC1CCN(C(C1)C)C(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.